N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide
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Overview
Description
N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide, also known as TAK-659, is a novel and potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide works by inhibiting BTK, a key enzyme in the BCR signaling pathway. BTK plays a critical role in the activation and survival of B-cells, and its inhibition leads to decreased proliferation and survival of B-cells. This compound has also been shown to inhibit other downstream signaling pathways, such as the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, and to inhibit proliferation and survival of B-cells. This compound has also been shown to inhibit the activation and migration of immune cells, such as T-cells and macrophages, which play a role in the tumor microenvironment. In addition, this compound has been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide is its potency and specificity for BTK inhibition, which makes it a valuable tool for studying the BCR signaling pathway and its role in B-cell malignancies. This compound is also relatively easy to synthesize, and its pharmacokinetic properties make it suitable for in vivo studies. One limitation of this compound is its moderate solubility, which can make it challenging to formulate for in vivo studies.
Future Directions
There are several future directions for the development and study of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide. One potential direction is the evaluation of this compound in combination with other drugs, such as immune checkpoint inhibitors or other targeted therapies. Another direction is the exploration of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Finally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors, and to identify biomarkers that can predict response to therapy.
Synthesis Methods
The synthesis of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is the tetrazole ring, which is formed by a cyclization reaction. The final step involves the coupling of the tetrazole-containing intermediate with the propanamide moiety to form this compound. The overall yield of the synthesis is moderate, but the purity of the final product is high.
Scientific Research Applications
N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, both as a single agent and in combination with other drugs. In CLL, this compound has shown potent activity against CLL cells, including those with high-risk genetic features. In MCL, this compound has demonstrated synergistic activity when combined with other drugs, such as venetoclax and lenalidomide. In DLBCL, this compound has shown promising activity in preclinical models, and is currently being evaluated in clinical trials.
properties
IUPAC Name |
N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-2-17(27)22-13-6-8-15(9-7-13)28-11-16-23-24-25-26(16)14-5-3-4-12(10-14)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGHIJDTHDOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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